2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-pyridyl substituent at position 5 of the triazole ring and a phenylmethoxy group attached to the acetamide moiety. The structure combines a sulfur-linked triazole core with aromatic and heteroaromatic substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
- Stepwise alkylation/thiolation: Reacting triazole precursors with α-halogenated ketones or thiol-containing intermediates in ethanol with sodium ethoxide as a base (as seen in for structurally related triazole-acetamides) .
- Functional group modifications: Introducing the 4-(phenylmethoxy)phenyl group via nucleophilic substitution or coupling reactions, as demonstrated in for similar compounds .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c23-28-21(17-10-12-24-13-11-17)26-27-22(28)31-15-20(29)25-18-6-8-19(9-7-18)30-14-16-4-2-1-3-5-16/h1-13H,14-15,23H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMMWZGZRXYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-(phenylmethoxy)phenyl acetic acid to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding to proteins or nucleic acids. The phenylmethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their pharmacological/physicochemical properties are summarized below:
Structural and Functional Insights
- Triazole Core Modifications: 4-Amino vs. 4-Alkyl Substitution: The amino group (target compound) enhances hydrogen-bonding capacity, critical for enzyme inhibition, while alkyl groups (e.g., ethyl in ) improve lipophilicity and metabolic stability . Pyridyl Position: 4-Pyridyl (target compound) offers better π-π stacking with aromatic residues in kinase ATP-binding pockets compared to 2- or 3-pyridyl isomers .
- Acetamide Tail Variations: Phenylmethoxy vs. Polar vs. Nonpolar Substituents: Sulfamoyl () or morpholine () groups enhance solubility but may compromise blood-brain barrier penetration .
Pharmacological Data Limitations
- Target Compound: No direct biological data are available in the provided evidence. Predictions are based on structural analogs, such as and , which highlight the importance of the 4-pyridyl-triazole scaffold in antimicrobial and anticancer contexts .
- Contradictory Trends : Ethoxyphenyl substituents () improve potency but may increase hepatotoxicity risks, underscoring the need for balanced substituent design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
